![molecular formula C12H9N3 B086503 2-Phenyl-1H-imidazo[4,5-b]pyridine CAS No. 1016-93-9](/img/structure/B86503.png)

2-Phenyl-1H-imidazo[4,5-b]pyridine

説明

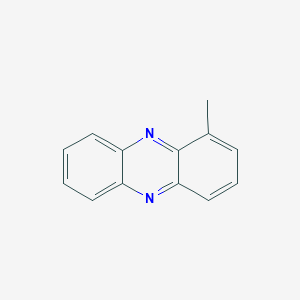

“2-Phenyl-1H-imidazo[4,5-b]pyridine” is a compound that structurally resembles the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines . It has been found to play a crucial role in numerous disease conditions . For instance, it has been reported as a potent and selective inhibitor of the bromodomain and extra-terminal (BET) proteins for reducing neuroinflammation and excitability to treat neuropathic pain .

Synthesis Analysis

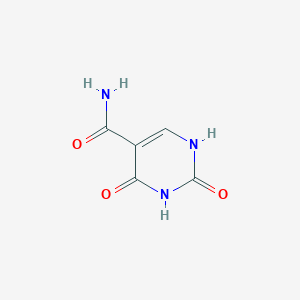

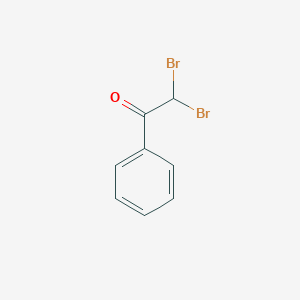

The synthesis of “2-Phenyl-1H-imidazo[4,5-b]pyridine” has been achieved through various methods. One approach involves a photocatalytic method with simple reaction steps and good yields . Another method involves reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes .

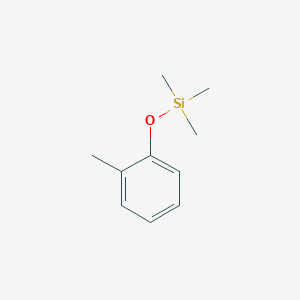

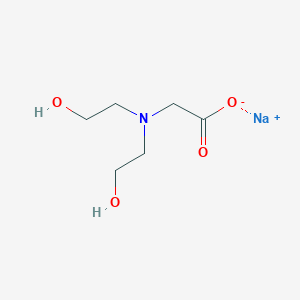

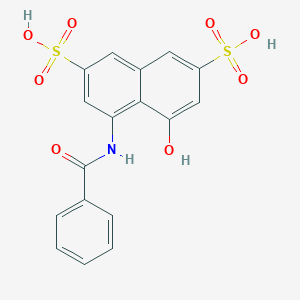

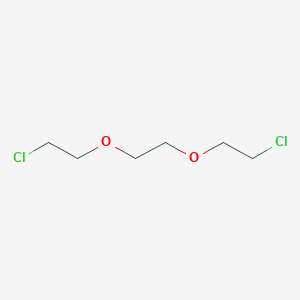

Molecular Structure Analysis

The molecular structure of “2-Phenyl-1H-imidazo[4,5-b]pyridine” comprises an imidazole ring fused with a pyridine moiety . The structure of synthesized compounds has been elucidated based on different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .

Chemical Reactions Analysis

The chemical reactions involving “2-Phenyl-1H-imidazo[4,5-b]pyridine” have been studied. For instance, it has been found that the presence of 4-chlorophenylmethyl substituent on the nitrogen atoms of pyridines enhances the antibacterial potency .

科学的研究の応用

GABA A Receptor Positive Allosteric Modulators

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors were also found in this chemical group . These inhibitors are used to treat certain stomach and esophagus problems (such as acid reflux, ulcers).

Aromatase Inhibitors

Aromatase inhibitors have been developed as well . These inhibitors are drugs that lower estrogen levels by blocking the enzyme aromatase, which turns the hormone androgen into small amounts of estrogen in the body.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs were also found in this chemical group . NSAIDs are used to reduce pain and inflammation.

Antimicrobial Features

New imidazo[4,5-b]pyridine derivatives have shown promising antimicrobial features . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-Cancer Drugs

This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as anti-cancer drugs .

Optoelectronic Devices

Imidazo[4,5-b]pyridine derivatives have been used in the development of optoelectronic devices . These devices interact with light, either by detecting it or by creating light.

Emitters for Confocal Microscopy and Imaging

Imidazo[4,5-b]pyridine derivatives have been used as emitters for confocal microscopy and imaging . This allows for better visualization and analysis in scientific research.

特性

IUPAC Name |

2-phenyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-5-9(6-3-1)11-14-10-7-4-8-13-12(10)15-11/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKJXWALYRGLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345779 | |

| Record name | 2-Phenyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1H-imidazo[4,5-b]pyridine | |

CAS RN |

1016-93-9 | |

| Record name | 2-Phenyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)